N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the ortho position.
Etherification: The nitro compound is then subjected to etherification with 4-methylphenol to form the corresponding ether.
Amidation: The final step involves the reaction of the ether with butanoyl chloride in the presence of a base to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-amino-2-methoxyaniline derivative.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-methoxy-2-nitrophenylbutanoic acid and 4-methylphenol.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro and methoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(4-methylphenoxy)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Lacks the methoxy group, potentially altering its electronic properties and interactions.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-7-14(8-6-13)25-11-3-4-18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWBUMFJWDHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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